molecular formula C22H20O3 B152013 (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate CAS No. 95061-47-5

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Cat. No. B152013
CAS RN: 95061-47-5
M. Wt: 332.4 g/mol
InChI Key: GXLZCXZLVDUDHP-OAQYLSRUSA-N
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Description

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, also referred to as Hytra, is a chiral compound that has been studied for its potential in stereoselective synthesis. The compound is known for its ability to undergo reactions that can produce enantiomerically pure products, which are valuable in the pharmaceutical industry for their enhanced efficacy and reduced side effects compared to their racemic mixtures.

Synthesis Analysis

The synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate has been explored through various chemical reactions. One notable method involves a stereoselective aldol reaction, where the compound is doubly deprotonated and reacts to form (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity. The reaction is carried out in petroleum ether and results in the formation of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol as a byproduct .

Molecular Structure Analysis

The molecular structure of related chiral complexes has been characterized through crystallographic studies. For instance, a chiral complex involving a derivative of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate with hydrated nickel(II) acetate has been synthesized and its structure determined by single-crystal X-ray diffraction. The complex exhibits a distorted octahedral geometry around the nickel center, which is coordinated by ligands and solvent molecules .

Chemical Reactions Analysis

Chemical reactions involving acetates, such as (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, have been studied on metal surfaces. For example, the chemistry of acetates on the Rh(111) surface has been examined, revealing that acetates can decompose via pathways such as C-O scission and decarboxylation, depending on the presence of coadsorbed oxygen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate derivatives have been indirectly studied through their reactions and the characterization of their reaction products. For example, the antibacterial activity of a related compound, methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, has been evaluated, indicating that such compounds can have significant biological activity .

Case Studies

Case studies involving the synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate derivatives have demonstrated the compound's utility in producing enantiomerically pure substances. For instance, the one-pot synthesis of R-1-phenylethyl acetate from acetophenone has been investigated using a combination of metal-supported catalysts and immobilized lipase, showcasing the potential of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate in cascade reactions .

Scientific Research Applications

  • Application Summary : “®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate” is used in organic synthesis . It’s often used as a reagent in the synthesis of other organic compounds .
  • Methods of Application/Experimental Procedures : In one procedure, a solution of ®-(+)-1,1,2-triphenyl-1,2-ethanediol and acetic anhydride in anhydrous acetonitrile is stirred at room temperature under nitrogen. A solution of scandium (III) trifluoromethanesulfonate in anhydrous acetonitrile is added over approximately 35 min. After about 8 min a white precipitate begins to appear, and the resulting mixture is stirred at room temperature under nitrogen for a total of 3 hr. The solid is filtered, washed with acetonitrile, and dried under vacuum at 40°C overnight to afford ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate .
  • Results/Outcomes : The yield of the reaction is 88% .

Safety And Hazards

The safety and hazards associated with esters depend on their specific structure. Some esters are relatively harmless and are used in food flavorings and fragrances, while others can be harmful if ingested or come into contact with the skin .

Future Directions

There is ongoing research into the use of esters in various applications, including as solvents, plasticizers, and in the synthesis of other compounds. There is also interest in the development of more efficient and environmentally friendly methods for the synthesis of esters .

properties

IUPAC Name

[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLZCXZLVDUDHP-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357412
Record name (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

CAS RN

95061-47-5
Record name (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Braun, S Gräf, S Herzog - Organic Syntheses, 2003 - Wiley Online Library
(R)‐(+)‐2‐hydroxy‐1,2,2‐triphenylethyl acetate intermediate: (R)‐(+)‐1,1,2‐Triphenylethanediol product: (R)‐(+)‐2‐Hydroxy‐1,2,2‐triphenylethyl acetate [(R)‐HYTRA] reactant: methyl (…
Number of citations: 43 onlinelibrary.wiley.com
M Braun, S Gräf - Organic Syntheses, 2003 - Wiley Online Library
Stereoselective aldol reaction of doubly deprotonated (R)‐(+)‐2‐hydroxy‐1,2,2‐triphenylethyl acetate (Hytra): (R)‐3‐hydroxy‐4‐methylpentanoic acid product: (R)‐(+)‐3‐hydroxy‐4‐…
Number of citations: 36 onlinelibrary.wiley.com
J Macor, AJ Sampognaro, PR Verhoest… - Organic …, 2003 - Wiley Online Library
Abstract (R)‐(+)‐2‐hydroxy‐1, 2, 2‐triphenylethyl acetate product:(R)‐(+)‐2‐hydroxy‐1, 2, 2‐triphenylethyl acetate reactant: 1, 1, 2‐triphenyl‐1, 2‐ethanediol
Number of citations: 5 onlinelibrary.wiley.com
JE Macor, G Mullen, P Verhoest… - The Journal of …, 2004 - ACS Publications
A direct, short chiral synthesis of the selective α7 nicotinic receptor agonist (−)-spiro[1-azabicyclo[2.2.2]octane-3,5‘-oxazolidin-2‘-one] (AR-R17779) is presented. The key step utilized …
Number of citations: 34 pubs.acs.org
S Gräf, M Braum - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
(R)‐3‐Hydroxy‐4‐pentenoic acid (2), readily available by an aldol addition of doubly deprotonated (R)‐2‐hydroxy‐1,2,2‐triphenylethyl acetate (1) to acrolein, functions as a key …
M He, J Li, L Tian - Journal of Radioanalytical and Nuclear Chemistry, 2019 - Springer
In order to comprehensively understanding the metabolism process of fluvastatin, the stable isotope-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were required. Both of (3R, 5S)-…
Number of citations: 4 link.springer.com
CT Brain, A Chen, A Nelson, N Tanikkul, EJ Thomas - Tetrahedron Letters, 2001 - Elsevier
A strategy for a total synthesis of lankacidin C 1 is outlined and the requisite building blocks synthesised. The azetidinone 4 was prepared from methyl but-2-ynoate 6 via a route which …
Number of citations: 42 www.sciencedirect.com
N Tanikkul - 2000 - search.proquest.com
The work described in this thesis is divided into two main sections. The first section describes work focusing on the addition of allylstannanes containing remote chiral centres to imines. …
Number of citations: 0 search.proquest.com
G Gjessing, LIG Johnsen, SG Antonsen, JMJ Nolsøe… - Molecules, 2022 - mdpi.com
Monohydroxylated polyunsaturated fatty acids belonging to the oxylipin class of natural products are present in marine and terrestrial sources as well as in the human body. Due to their …
Number of citations: 2 www.mdpi.com
M Hashmi, S Gräf, M Braun… - Chemical research in …, 1996 - ACS Publications
(R,S)-3-Hydroxy-4-pentenoate rapidly and selectively depletes the mitochondrial glutathione pool in rat hepatocytes, but shows little cytotoxicity and does not induce mitochondrial …
Number of citations: 13 pubs.acs.org

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